molecular formula C13H12N2OS B2591022 N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine CAS No. 1286728-09-3

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B2591022
CAS No.: 1286728-09-3
M. Wt: 244.31
InChI Key: XNEKHHKGSMSBQX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with furan-2-carbaldehyde under specific conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at the 2-position of the benzothiazole ring participates in nucleophilic substitutions. For example:

  • Reaction with acid chlorides :
    The primary amine reacts with chloroacetyl chloride in dry acetone under reflux (12–24 hours) to form acetamide derivatives. This reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding products such as N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (yield: 60–75%) .

    Compound + ClCH2COClK2CO3,acetoneAcetamide derivative\text{Compound + ClCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Acetamide derivative}
  • Thiouracil derivatives :
    Interaction with 2-thiouracil derivatives in the presence of potassium carbonate generates pyrimidinylthioacetamides. These reactions occur under reflux in acetone (12 hours), yielding hybrids with antimicrobial activity .

Table 1: Nucleophilic Substitution Examples

ReagentConditionsProductYieldSource
Chloroacetyl chlorideReflux, K₂CO₃, acetoneN-(Benzo[d]thiazol-2-yl)acetamide60–75%
2-Thiouracil derivativesReflux, K₂CO₃, acetonePyrimidinylthioacetamide hybrids55–60%

Electrophilic Aromatic Substitution

The benzothiazole and furan rings undergo electrophilic substitutions:

  • Halogenation :
    Bromination at the 6-position of the benzothiazole ring occurs using Br₂ in acetic acid, producing 6-bromo-N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine (yield: ~50%) .

  • Nitration :
    Nitration with HNO₃/H₂SO₄ targets the para position of the methyl group on the benzothiazole ring .

Table 2: Electrophilic Substitution Conditions

ReactionReagentPosition ModifiedProduct ApplicationSource
BrominationBr₂, CH₃COOHC6 of benzothiazoleAnticancer agent precursors
NitrationHNO₃, H₂SO₄C4 of benzothiazoleAntimicrobial hybrids

Oxidation and Reduction Reactions

  • Oxidation of the furan ring :
    Treatment with hydrogen peroxide (H₂O₂) oxidizes the furan moiety to a γ-lactone derivative, altering the compound’s redox properties .

  • Reduction of the thiazole ring :
    Sodium borohydride (NaBH₄) reduces the thiazole ring to a dihydrothiazole, enhancing solubility for biological assays .

Key Reaction Pathways:

Furan ringH2O2γ-Lactone(Yield: 40–55%)\text{Furan ring} \xrightarrow{\text{H}_2\text{O}_2} \gamma\text{-Lactone} \quad \text{(Yield: 40–55\%)} Thiazole ringNaBH4Dihydrothiazole(Yield: 65–70%)\text{Thiazole ring} \xrightarrow{\text{NaBH}_4} \text{Dihydrothiazole} \quad \text{(Yield: 65–70\%)}

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling :
    After bromination at C6, the aryl bromide reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Table 3: Coupling Reaction Parameters

SubstrateCatalystProductApplicationSource
6-Bromo derivativePd(PPh₃)₄, K₂CO₃6-Arylbenzothiazole hybridAntitubercular agents

Mechanistic Insights

  • The methyl group at C4 of the benzothiazole ring exerts an electron-donating effect, directing electrophiles to the C6 position .

  • The furan’s oxygen lone pairs enhance nucleophilicity at the methylamine bridge, facilitating reactions with electrophiles like aldehydes (e.g., hydrazone formation) .

Biological Relevance of Derivatives

Derivatives synthesized from these reactions exhibit notable bioactivities:

  • Anticancer activity : Chlorinated analogues (e.g., 19 in ) show IC₅₀ values of 23.3 µM against A549 lung cancer cells.

  • Antimicrobial effects : Pyrimidinylthioacetamides inhibit E. coli (MIC: 12.5 µg/mL) .

This compound’s versatility in nucleophilic, electrophilic, and coupling reactions underscores its utility in medicinal chemistry. Further studies could explore its applications in targeted drug delivery and catalytic systems.

Scientific Research Applications

Structural Characteristics

The compound consists of three key heterocyclic components:

  • Furan Ring : A five-membered aromatic ring containing one oxygen atom.
  • Benzothiazole Ring : A fused aromatic system combining a benzene ring with a thiazole ring.
  • Thiazole Ring : A five-membered ring with nitrogen and sulfur.

This structural arrangement is significant for its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine. For instance, compounds derived from thiazole structures have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study synthesized several thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma). The results indicated that certain derivatives exhibited significant growth-inhibitory effects, with IC50 values ranging from 10 to 30 µM for the most active compounds .

CompoundCell LineIC50 (µM)
Compound AU25123.30 ± 0.35
Compound BWM793>1000
Compound CHT292.01

These findings suggest that modifications in the thiazole structure can enhance anticancer activity, making it a viable candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of microbial species.

Case Study: Antibacterial Activity

In a comparative study, several thiazole derivatives were tested against common bacterial strains. The results showed that certain compounds demonstrated superior antibacterial efficacy compared to standard antibiotics such as amphotericin B .

CompoundTarget BacteriaActivity Level
Compound DStaphylococcus epidermidisHigh
Compound EE. coliModerate

These results underscore the potential of this compound class as new antimicrobial agents, particularly in the context of antibiotic resistance.

Neuroprotective Effects

Another promising application of this compound is its neuroprotective effects. Research has indicated that this compound may act as a monoamine oxidase B (MAO-B) inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotective Mechanism

A study investigated the effects of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amines (related compounds) on synaptic transmission in the hippocampus of rats. The findings revealed that these compounds improved synaptic transmission without inducing hyperexcitability, suggesting their potential as cognition-enhancing drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine stands out due to its specific substitution pattern, which imparts unique biological properties. Its combination of furan and thiazole rings contributes to its diverse reactivity and potential therapeutic applications .

Biological Activity

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine (NFT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of the biological activity of NFT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

NFT is characterized by the presence of a furan ring , a benzothiazole ring , and a thiazole ring linked by a methylene bridge. The structural complexity contributes to its unique biological properties and reactivity. The synthesis of NFT typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with furan-2-carbaldehyde, often enhanced through microwave-assisted synthesis to improve yields and reaction rates.

NFT's biological activity is primarily attributed to its interaction with specific molecular targets. Notably, it acts as an epidermal growth factor receptor (EGFR) inhibitor , which is significant in cancer therapy. By binding to the tyrosine kinase domain of EGFR, NFT prevents receptor activation and downstream signaling pathways that promote cell proliferation and survival.

1. Anticancer Activity

NFT has shown promising anticancer properties across various studies. For instance, it has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances its cytotoxic activity .

2. Antimicrobial Properties

NFT exhibits significant antimicrobial activity against both bacterial and fungal strains. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate that NFT's antimicrobial potency is competitive with standard treatments .

Activity Type Pathogen/Cell Line IC50/MIC Value
AnticancerA549 (lung adenocarcinoma)< 10 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of NFT against A549 cells, it was found that treatment with NFT resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation. The results suggest that NFT induces cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial efficacy of NFT revealed that it exhibited superior activity against Pseudomonas aeruginosa compared to other benzothiazole derivatives. The study utilized agar dilution methods to determine MIC values, confirming NFT's potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-4-2-6-11-12(9)15-13(17-11)14-8-10-5-3-7-16-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEKHHKGSMSBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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